![molecular formula C7H10N2O2 B13747753 7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) is a heterocyclic compound that belongs to the class of pyrroloimidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a fused pyrrole and imidazole ring system, makes it an interesting subject for chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) can be achieved through various methods. One common approach involves the cyclocondensation of 2-pyrrolocarbonylaminoacetates with carbonyl diimidazole or pyrrole-1-carboxamides in the presence of a base . Another method includes the use of acylethynylpyrroles and tosylmethylisocyanide (TosMIC) under reflux conditions in a t-butoxide/THF system . These reactions typically yield the desired compound in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the use of transition metal catalysts such as palladium, rhodium, or copper can facilitate the functionalization of the pyrrole and imidazole rings, leading to higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized imidazole derivatives .
Applications De Recherche Scientifique
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor antagonism, the compound can bind to the receptor and block the binding of endogenous ligands, leading to a decrease in receptor activation and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,5-a]indole-1,3-diones: These compounds share a similar fused ring system but differ in the specific arrangement of the nitrogen atoms and functional groups.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar pyrrole ring but are fused with a pyrazine ring instead of an imidazole ring.
Uniqueness
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-7a-methyl-(9CI) is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
7a-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C7H10N2O2/c1-7-3-2-4-9(7)6(11)8-5(7)10/h2-4H2,1H3,(H,8,10,11) |
Clé InChI |
CNWNKXCLRLNSGE-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCN1C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



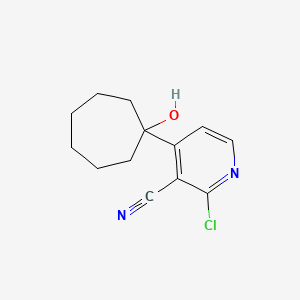
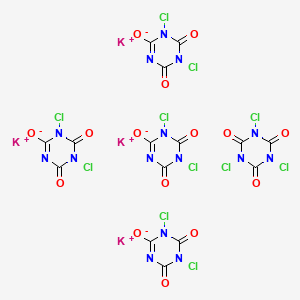
![acetic acid;benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-6-imino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-6-imino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13747681.png)
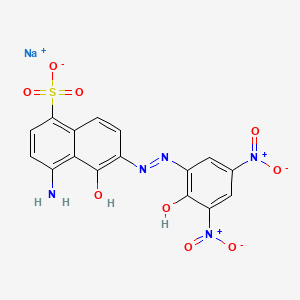

![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

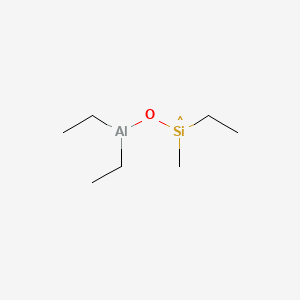
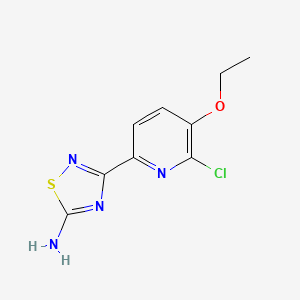

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/structure/B13747738.png)


